tert-Butyl thiazolidine-3-carboxylate
Overview
Description
tert-Butyl thiazolidine-3-carboxylate is a compound that falls within the category of thiazolidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and organic synthesis. The tert-butyl group attached to the thiazolidine ring influences the physical and chemical properties of the molecule, potentially enhancing its stability and reactivity for use as an intermediate in synthetic processes or as a pharmacophore in drug design .
Synthesis Analysis
The synthesis of tert-butyl thiazolidine-3-carboxylate and its derivatives involves multiple steps, including protection and deprotection strategies, condensation reactions, and resolution of enantiomers. For instance, the synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives has been achieved through nucleophilic substitution reactions facilitated by intramolecular hydrogen bonding . Another example is the preparation of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, which demonstrates the versatility of thiazolidine derivatives in asymmetric synthesis . These synthetic routes often employ protection of the amino group with a tert-butoxycarbonyl (Boc) group, which is a common strategy in peptide synthesis .
Molecular Structure Analysis
The molecular structure of tert-butyl thiazolidine-3-carboxylate derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The substitution pattern on the ring, particularly at the 2 and 4 positions, can significantly affect the molecule's reactivity and interaction with biological targets. Structural determination techniques such as NMR, ESI mass spectrometry, and X-ray crystallography have been employed to elucidate the structures of these compounds .
Chemical Reactions Analysis
tert-Butyl thiazolidine-3-carboxylate derivatives participate in various chemical reactions that are useful in organic synthesis. These reactions include condensation with aldehydes, benzylation of enolates, and Michael additions, which can lead to the formation of complex molecules with high enantiomeric or diastereomeric excess . The reactivity of these compounds can be tuned by modifying the substituents on the thiazolidine ring, enabling the synthesis of a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl thiazolidine-3-carboxylate derivatives are influenced by the steric and electronic effects of the tert-butyl group and other substituents on the thiazolidine ring. These properties include solubility, stability, and basicity, which are important for the compound's behavior in chemical reactions and biological systems. For example, the basicity of a related compound, 1,3-di-tert-butylimidazol-2-ylidene, was studied in different solvents, providing insights into the influence of the tert-butyl group on the molecule's basicity .
Scientific Research Applications
Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines
Research has shown a synthetic route to 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives using tert-butyl thiazolidine-3-carboxylate. This process involves cyclocondensation with 1-chlorobenzyl isocyanates, leading to target products in significant yields. This synthesis pathway is notable for its efficiency and convenience (Litvinchuk et al., 2021).
Chiral Auxiliary Applications
Tert-butyl thiazolidine-3-carboxylate has been utilized as a chiral auxiliary in dipeptide synthesis. It's used in the preparation of enantiomerically pure compounds, showcasing its versatility in organic synthesis and potential applications in pharmaceutical research (Studer et al., 1995).
Key Intermediate in Biotin Synthesis
This compound serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. The synthesis process from L-cystine demonstrates its importance in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Antibacterial Activities
Tert-butyl thiazolidine-3-carboxylate derivatives have shown potential antibacterial activities. This includes better activity against various bacterial strains than related compounds, indicating its significance in the development of new antibacterial agents (Song et al., 2015).
Sterically Hindered Compounds Synthesis
This chemical has been used in synthesizing 2,3-disubstituted thiazolidin-4-ones, which are sterically hindered compounds. This synthesis demonstrates its utility in creating complex molecular structures, which could have implications in various fields of chemistry (Силин et al., 2012).
Biocompatible Supramolecular Assemblies
Studies have also explored the supramolecular aggregation behavior of tert-butyl thiazolidine-3-carboxylate derivatives. These studies aim to understand their potential applications in gas storage, biosensing, and template catalysis, highlighting its versatility in various scientific fields (Jagtap et al., 2018).
Safety And Hazards
The safety information for “tert-Butyl thiazolidine-3-carboxylate” indicates that it is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .
Future Directions
Thiazoles, the class of compounds to which “tert-Butyl thiazolidine-3-carboxylate” belongs, have shown notable pharmacological actions, making them significant in the chemical world of compounds . They are used in the synthesis of various drugs, including anti-inflammatory and antineoplastic agents . This suggests that “tert-Butyl thiazolidine-3-carboxylate” and similar compounds will continue to be of interest in drug manufacturing and other applications in the future.
properties
IUPAC Name |
tert-butyl 1,3-thiazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-5-12-6-9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOPVCIMGZUNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl thiazolidine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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